molecular formula C8H8N2O3 B13505614 4-[Methyl(nitroso)amino]benzoic acid CAS No. 5757-76-6

4-[Methyl(nitroso)amino]benzoic acid

Cat. No.: B13505614
CAS No.: 5757-76-6
M. Wt: 180.16 g/mol
InChI Key: NTPJEFLOHNOCQH-UHFFFAOYSA-N
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Description

4-[Methyl(nitroso)amino]benzoic acid (CAS 5757-76-6) is a high-purity, well-characterized nitrosamine compound essential for pharmaceutical analysis and quality control. With a molecular formula of C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol , this certified reference material is primarily used for the identification and quantification of genotoxic nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished dosage forms . Its core applications include serving as a critical standard for analytical method development and validation (AMV) using advanced techniques like LC-MS/MS and GC-MS . It supports comprehensive impurity profiling to ensure drug substance purity and is integral to stability studies, where it may be investigated as a potential degradation product under nitrosating conditions . Furthermore, this standard aids pharmaceutical manufacturers in complying with stringent international regulatory guidelines, such as ICH M7, which mandates the control of mutagenic impurities . The product is supplied with a Certificate of Analysis and should be stored at 2-8°C to ensure long-term stability . This product is intended for research purposes only and is not approved for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5757-76-6

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

4-[methyl(nitroso)amino]benzoic acid

InChI

InChI=1S/C8H8N2O3/c1-10(9-13)7-4-2-6(3-5-7)8(11)12/h2-5H,1H3,(H,11,12)

InChI Key

NTPJEFLOHNOCQH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)O)N=O

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies

Synthesis of 4-[Methyl(nitroso)amino]benzoic acid

The primary route for the synthesis of this compound involves the N-nitrosation of its secondary amine precursor, 4-(methylamino)benzoic acid. This transformation requires the careful introduction of a nitroso group (-N=O) onto the nitrogen atom of the methylamino substituent. A common laboratory-scale synthesis involves treating the precursor with sodium nitrite (B80452) in an acidic aqueous medium, such as hydrochloric acid, at ambient temperature. lookchem.com

The nitrosation of aromatic amines is a well-established reaction, but optimization is often necessary, especially for substrates containing deactivating groups like the carboxylic acid in benzoic acid derivatives. The efficiency of nitrosation is highly dependent on the nitrosating agent and the reaction conditions.

Classical Nitrosating Agents : The most common method involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid like HCl or H₂SO₄. The active nitrosating species can vary depending on the acid concentration and include the nitrosonium ion (NO⁺), dinitrogen trioxide (N₂O₃), and nitrosyl halides (e.g., NOCl). rsc.org The rate of nitrosation can be influenced by pH, with acidic conditions being necessary to generate the electrophilic nitrosating agent. nih.gov

Alternative Nitrosating Agents : To overcome the limitations of strong acids and aqueous media, several alternative reagents have been developed.

Tert-butyl nitrite (TBN) has emerged as an effective agent, particularly in green chemistry applications, as it can be used under neutral, solvent-free conditions. rsc.orgrsc.org

N-nitrososulfonamides can act as stable and selective transnitrosation reagents, offering high functional group tolerance under mild conditions. organic-chemistry.org

Nitrosonium ion complexes , such as [NO⁺·Crown·H(NO₃)₂⁻], provide a soluble and efficient source of NO⁺ in organic solvents like dichloromethane, allowing for homogeneous reaction conditions. organic-chemistry.org

The choice of nitrosating agent can significantly impact the yield and purity of the desired N-nitroso compound.

Nitrosating AgentTypical ConditionsAdvantagesReference
Sodium Nitrite / HClAqueous acid, Room temperatureInexpensive, Readily available lookchem.com
Tert-butyl nitrite (TBN)Solvent-free, Room temperatureMild, High yield, Green approach rsc.orgrsc.org
[NO⁺·Crown·H(NO₃)₂⁻]DichloromethaneHomogeneous conditions, Efficient organic-chemistry.org
N-NitrososulfonamideMild, AnhydrousStable reagent, High functional group tolerance organic-chemistry.org

The precursor, 4-(methylamino)benzoic acid, is a crucial starting material. a2bchem.com It can be synthesized through various routes, with the choice often depending on the availability of starting materials and desired scale.

Synthesis from 4-Chloro-3-nitrobenzoic acid : A multi-step synthesis involves reacting 4-chloro-3-nitrobenzoic acid with methylamine (B109427) to substitute the chlorine atom, yielding 4-(methylamino)-3-nitrobenzoic acid. google.com Subsequent reduction of the nitro group would be required to obtain the desired precursor, although this specific final step is not detailed in the provided reference.

Hydrolysis of Esters : Another route involves the hydrolysis of a corresponding ester, such as methyl 4-(methylamino)benzoate. For instance, dissolving the ester in methanol (B129727) and water followed by the addition of sodium hydroxide (B78521) solution leads to the saponification of the ester. chemicalbook.com Subsequent acidification precipitates the 4-(methylamino)benzoic acid product. chemicalbook.com

Purification of 4-(methylamino)benzoic acid is typically achieved by recrystallization from a suitable solvent or by adjusting the pH of an aqueous solution to precipitate the solid, which is then filtered and dried. chemicalbook.com

Derivatization of this compound

The molecular structure of this compound offers two primary sites for chemical modification: the carboxylic acid group and the N-nitroso group. Derivatization at these sites can produce a range of compounds with altered physical, chemical, and biological properties.

The carboxylic acid moiety is amenable to standard transformations such as esterification and amidation.

Esterification : The conversion of the carboxylic acid to an ester can be accomplished via Fischer esterification. This involves reacting the acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. This method is commonly used for benzoic acid derivatives. bond.edu.au

Amidation : The formation of amides typically requires activation of the carboxylic acid. A common method is the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). google.com The resulting acyl chloride is highly reactive and readily reacts with a primary or secondary amine to form the corresponding amide. google.com It is important to consider that N-nitroso compounds can be unstable, and these derivatization reactions may need to be performed under mild conditions to avoid decomposition. researchgate.netusp.org

The N-nitroso group itself is a functional group with distinct reactivity, allowing for several types of chemical modifications. nih.gov

Reduction : The nitroso group can be reduced to a hydrazine (B178648) functional group (R₂N-NH₂). Common reducing agents for this transformation include zinc dust in acetic acid or lithium aluminum hydride (LAH). nih.gov

Oxidation : N-nitrosamines can be oxidized to the corresponding N-nitramines (R₂N-NO₂) using strong oxidizing agents like peroxytrifluoroacetic acid. nih.gov

Denitrosation : The N-N bond can be cleaved under certain conditions, regenerating the parent secondary amine. This can occur under strongly acidic conditions or through specific chemical reagents. nih.gov

Fischer-Hepp Rearrangement : N-aryl-N-alkyl nitrosamines can undergo rearrangement in the presence of acid, where the nitroso group migrates from the nitrogen atom to the para-position of the aromatic ring. nih.govsci-hub.se This reaction competes with denitrosation, especially at higher acidities. nih.govsci-hub.se

Functional GroupReaction TypeTypical ReagentsProductReference
Carboxylic AcidEsterificationAlcohol (e.g., MeOH), H₂SO₄Ester bond.edu.au
Carboxylic AcidAmidation1. SOCl₂ 2. Amine (R₂NH)Amide google.com
N-NitrosoReductionZn/Acetic Acid or LAHHydrazine nih.gov
N-NitrosoOxidationPeroxytrifluoroacetic acidNitramine nih.gov

Green Chemistry Approaches in N-Nitroso Compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of N-nitroso compounds to minimize environmental impact and improve safety. A significant advancement is the use of tert-butyl nitrite (TBN) as a nitrosating agent under solvent-free conditions. rsc.orgrsc.org

This methodology offers several advantages over traditional methods:

Elimination of Solvents : The reaction proceeds without the need for a solvent, reducing waste and potential environmental contamination. rsc.org

Avoidance of Strong Acids : It operates under neutral conditions, eliminating the use of corrosive and hazardous strong acids. rsc.org

High Yields and Selectivity : The reaction provides excellent yields for a broad range of secondary amines, including those with sensitive functional groups. rsc.org

Simplified Isolation : The workup procedure is often straightforward, minimizing exposure to potentially carcinogenic N-nitroso products. rsc.org

This approach represents a more sustainable and safer alternative for the synthesis of N-nitrosamines, aligning with the core goals of green chemistry. rsc.org

Spectroscopic and Structural Characterization Methodologies in Research

Advanced NMR Spectroscopic Techniques for Structural Elucidation

Advanced NMR spectroscopy offers powerful tools for the unambiguous determination of the chemical structure of molecules in solution and in the solid state. These techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Two-Dimensional NMR Correlational Spectroscopy (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in mapping the intricate network of scalar couplings between nuclei, thereby providing definitive evidence for the molecular framework.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, which are invaluable for identifying adjacent protons in a spin system. For 4-[Methyl(nitroso)amino]benzoic acid, a COSY spectrum would be expected to show correlations between the aromatic protons on the benzoic acid ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This would allow for the direct assignment of each proton to its corresponding carbon atom in the this compound structure.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. For instance, HMBC would be critical in confirming the connectivity between the methyl group, the nitrosamino group, and the benzoic acid moiety.

A thorough literature search did not yield any specific published 2D NMR data (COSY, HSQC, HMBC) for this compound. Therefore, a detailed experimental analysis would be required to generate and interpret these spectra for definitive structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Correlations for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Expected Key HMBC Correlations
Carboxyl (C=O)-~170H of COOH to C=O
C-1 (aromatic)-~145H-2/H-6 to C-1
C-2, C-6 (aromatic)~8.0-8.2~130H-3/H-5 to C-2/C-6
C-3, C-5 (aromatic)~7.5-7.7~120H-2/H-6 to C-3/C-5
C-4 (aromatic)-~150H-3/H-5 to C-4, Methyl H to C-4
Methyl (CH₃)~3.4~35Methyl H to C-4
COOH~12-13--

Note: These are predicted values and would need to be confirmed by experimental data.

Solid-State NMR Investigations

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline or amorphous solid forms. It is particularly valuable when single crystals suitable for X-ray diffraction cannot be obtained. ssNMR can provide information on molecular conformation, packing, and intermolecular interactions.

No published research detailing solid-state NMR investigations of this compound could be identified in the scientific literature. Such studies would be beneficial to understand its solid-phase structure and compare it with its solution-state conformation.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions. It is widely used for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. This is a critical step in the identification and confirmation of a chemical structure. For this compound (C₈H₈N₂O₃), the exact mass would be a key identifying feature.

A comprehensive search of scientific databases did not reveal any specific high-resolution mass spectrometry data for this compound.

Table 2: Theoretical Exact Mass of this compound

Molecular FormulaIsotopeTheoretical Exact Mass (Da)
C₈H₈N₂O₃¹²C, ¹H, ¹⁴N, ¹⁶O180.0535

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification in Research Samples

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. This technique is particularly powerful for identifying and quantifying compounds in complex mixtures, such as in metabolite identification studies. The fragmentation pathways can reveal the connectivity of different functional groups within the molecule.

No specific tandem mass spectrometry studies detailing the fragmentation pathways of this compound or its metabolites in research samples have been reported in the available scientific literature.

Crystallographic Studies for Three-Dimensional Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, offering a definitive structural proof.

A search of crystallographic databases and the scientific literature did not yield any published crystal structures for this compound. Obtaining single crystals of this compound would be a prerequisite for its three-dimensional structural determination by X-ray diffraction.

Single-Crystal X-ray Diffraction of this compound and its Derivatives

While specific single-crystal X-ray diffraction data for this compound is not extensively available in publicly accessible research literature, the methodology remains the gold standard for structural elucidation. For a compound of this nature, researchers would aim to grow a single crystal of suitable size and quality. This crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be collected and analyzed.

The analysis of the diffraction data would yield a detailed three-dimensional model of the this compound molecule. Key structural parameters that would be determined include:

The planarity of the benzene ring.

The bond lengths and angles of the carboxylic acid group (-COOH).

The geometry of the N-nitroso group (-N(CH₃)N=O).

The torsion angles describing the orientation of the substituents relative to the benzene ring.

Such data is fundamental for understanding the molecule's intrinsic properties and for computational modeling studies.

Table 1: Hypothetical Crystallographic Data Table for this compound

Parameter Value
Crystal System To be determined
Space Group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z To be determined

Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction study; the values are currently undetermined from available sources.

Co-crystallization Studies with Biological Receptors (academic context)

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a specific stoichiometric ratio. In a pharmaceutical and academic context, co-crystallizing a small molecule like this compound with a biological receptor (e.g., a protein or enzyme) is a powerful method to study their interaction at the atomic level.

The process involves preparing a solution containing both the purified biological receptor and the ligand, this compound, and inducing crystallization. If successful, the resulting co-crystal can be analyzed using X-ray diffraction to reveal the precise binding mode of the ligand within the receptor's active site. This information is invaluable for structure-based drug design and for understanding the molecular basis of the ligand's biological activity.

Currently, there is a lack of published studies detailing the co-crystallization of this compound with specific biological receptors. However, this remains a critical area of investigation for understanding its potential pharmacological effects.

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound. A Certificate of Analysis for this compound confirms that its IR spectrum is consistent with its structure, though the detailed spectrum is not publicly provided.

In an FT-IR experiment, infrared radiation is passed through a sample, and the absorption of radiation at specific frequencies corresponds to the vibrational transitions of the molecule's bonds. For this compound, characteristic absorption bands would be expected for the following functional groups:

O-H stretch of the carboxylic acid, typically a broad band in the region of 2500-3300 cm⁻¹.

C=O stretch of the carboxylic acid, a strong, sharp band around 1700-1725 cm⁻¹.

N-N stretch of the nitroso group, which can vary but is often found in the 1450-1500 cm⁻¹ region.

N=O stretch of the nitroso group, typically in the range of 1400-1450 cm⁻¹.

C-H stretches of the aromatic ring and the methyl group, usually appearing around 2800-3100 cm⁻¹.

C=C stretches of the aromatic ring, in the 1400-1600 cm⁻¹ region.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy differ from those of IR, often providing stronger signals for non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would also be expected to show characteristic peaks for the aromatic ring and the nitroso and carboxylic acid functional groups.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Carboxylic Acid O-H stretch 2500-3300 (broad) FT-IR
Carboxylic Acid C=O stretch 1700-1725 (strong) FT-IR, Raman
Nitrosoamine N-N stretch ~1450-1500 FT-IR, Raman
Nitrosoamine N=O stretch ~1400-1450 FT-IR, Raman
Aromatic Ring C=C stretch ~1400-1600 FT-IR, Raman

Note: These are generalized expected ranges and the precise peak positions for this compound would need to be determined experimentally.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of molecules.

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. 4-[Methyl(nitroso)amino]benzoic acid possesses several rotatable bonds, leading to various possible conformational isomers. The key rotations occur around the Caromatic-N bond and the N-N bond of the nitroso group.

DFT calculations on analogous aromatic nitroso compounds have been performed to understand their conformational preferences. nih.govresearchgate.net For aromatic nitroso oxides, studies have identified two primary types of conformational transitions: a trans/cis isomerization resulting from rotation around the N-O bond, and a syn/anti conformation due to rotation around the C-N bond. nih.gov For N-nitrosamines, a planar or near-planar arrangement of the C₂N-N=O frame is often the most stable conformation, which maximizes π-electron delocalization. researchgate.net

Theoretical studies on similar N-nitrosamines indicate a significant energy barrier to rotation around the N-N bond, suggesting a partial double-bond character. researchgate.net This rigidity influences how the molecule presents itself for intermolecular interactions. The orientation of the N=O group relative to the methyl group and the benzoic acid moiety defines the key low-energy conformers. The relative energies of these conformers can be calculated to determine the most probable structures at equilibrium.

Table 1: Calculated Rotational Barriers and Conformational Preferences for a Model Aromatic N-Nitrosamine.
Rotational BondType of IsomerismCalculated Energy Barrier (kJ/mol)Most Stable Conformer
Caromatic-NSyn/Anti (relative to ring substituents)Variable (substituent dependent)Planar or near-planar
N-NE/Z (or cis/trans of N=O group)~58-60Planar C₂NNO frame

The electronic characteristics of the N-nitroso group are central to the molecule's reactivity. Molecular orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about where a molecule is likely to react. wikipedia.orgossila.com These orbitals are often referred to as the frontier molecular orbitals. youtube.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. wikipedia.orgchalcogen.ro For N-nitroso compounds, the N=O group is a strong electron-withdrawing group, which influences the electron distribution across the entire molecule. at.ua

Analysis of similar aromatic compounds shows that the HOMO is typically a π-orbital distributed over the aromatic ring and the amino nitrogen, while the LUMO is often a π* orbital localized on the N=O group. actascientific.com This distribution suggests that the molecule could be susceptible to nucleophilic attack at the nitroso nitrogen and electrophilic attack on the aromatic ring. The low energy of the LUMO associated with the N=O bond makes it a potential site for nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for an Aromatic N-Nitrosamine System.
Molecular OrbitalTypical Energy (eV)Primary LocalizationImplication for Reactivity
HOMO-6.5 to -7.5Aromatic ring, Amino NitrogenSite for electrophilic attack
LUMO-1.0 to -2.0N=O groupSite for nucleophilic attack
HOMO-LUMO Gap4.5 to 6.5-Indicator of chemical stability

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecular systems, providing a "computational microscope" to observe interactions between molecules. nih.govnih.gov These simulations are particularly valuable for understanding how a small molecule like this compound might interact with large biological macromolecules. mdpi.commdpi.com

The potential biological effects of N-nitrosamines are often linked to their interactions with proteins, such as metabolic enzymes, and nucleic acids like DNA. MD simulations can model the docking of this compound into the active site of an enzyme or its binding to the grooves of a DNA double helix.

Simulations of other carcinogenic nitrosamines, such as N'-Nitrosoanabasine (NAB) and N'-Nitrosoanatabine (NAT), with cytochrome P450 (CYP) enzymes have been performed to elucidate their binding mechanisms. heraldopenaccess.us These studies reveal that hydrophobic interactions and hydrogen bonds are crucial for stabilizing the ligand within the enzyme's active site. heraldopenaccess.us MD simulations can track the stability of these interactions over time, typically on the nanosecond scale, and calculate binding free energies to quantify the affinity of the compound for the protein. nih.govheraldopenaccess.us For DNA, computational studies have focused on the alkylation of DNA bases by reactive metabolites of N-nitrosamines, which is considered a key molecular initiating event in their mutagenicity. oup.com

Table 3: Simulated Interaction Data for a Model Nitrosamine (B1359907) with a Cytochrome P450 Enzyme.
ParameterDescriptionRepresentative Value (kcal/mol)
Binding Free Energy (ΔGbind)Overall affinity of the compound for the protein's active site.-30 to -40
Van der Waals EnergyContribution from hydrophobic and nonpolar interactions.-35 to -45
Electrostatic EnergyContribution from hydrogen bonds and polar interactions.-10 to -20
Key Interacting ResiduesAmino acids in the active site forming significant contacts.Phe, Leu, Val, Ile, Ala

Chemical and biological processes predominantly occur in solution, and the solvent can significantly influence the conformation, reactivity, and properties of a solute molecule. ucsb.edu Computational models can account for these solvent effects through either explicit methods, where individual solvent molecules are included in the simulation, or implicit methods, where the solvent is treated as a continuous medium with specific dielectric properties. cas.czrsc.org

For a molecule like this compound, which has both polar (carboxylic acid, nitroso) and nonpolar (aromatic ring, methyl group) regions, the solvent polarity is expected to have a pronounced effect. In polar solvents like water, the polar groups will be well-solvated through hydrogen bonding, which could stabilize certain conformations over others. Theoretical studies on related aromatic nitroso compounds have shown that the activation enthalpies for conformational transitions tend to increase with solvent polarity. nih.gov MD simulations can explicitly model the hydration shell around the molecule, revealing the specific hydrogen bonding networks and their impact on the solute's structure and dynamics. mdpi.com

Reaction Pathway Modeling for Biotransformation and Degradation

Understanding the potential metabolic fate of a compound is crucial for assessing its biological activity and potential toxicity. Computational methods can be used to model the likely pathways of biotransformation and degradation. For N-nitrosamines, the primary activation pathway leading to carcinogenicity is metabolic oxidation. researchgate.netnih.gov

This process is typically initiated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. nih.govnih.govresearchgate.net This initial step is often rate-limiting. nih.govchemrxiv.org The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes to form an aldehyde and a highly reactive diazonium ion. nih.govresearchgate.netpjoes.com This electrophilic diazonium ion is capable of alkylating nucleophilic sites on DNA, leading to mutations. oup.comresearchgate.netscispace.com

Quantum chemical calculations can model the energetics of this entire reaction sequence, calculating the activation barriers for each step and the stability of intermediates. nih.govscispace.com Such models can help predict whether this metabolic activation pathway is favorable for this compound and can identify structural features that might enhance or inhibit this process. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.gov For N-nitroso compounds, QSAR models are particularly valuable for predicting their carcinogenic and toxic potential, which can help in risk assessment and reduce the need for extensive animal testing. nih.govnih.govresearchgate.net

Numerous QSAR studies have been conducted on N-nitroso compounds to predict their carcinogenicity. acs.orgnih.govnih.govnih.gov These models are typically built using a dataset of nitrosamines with known carcinogenic potencies (e.g., TD50 values from rodent bioassays). Various molecular descriptors are calculated for each compound, which quantify different aspects of its molecular structure:

Quantum Chemical Descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), atomic charges, and dipole moment. These relate to the molecule's electronic properties and reactivity. acs.org

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Physicochemical Descriptors: Such as the logarithm of the partition coefficient (logP), which relates to hydrophobicity and transport properties. nih.gov

These descriptors are then used to build a mathematical model (e.g., using Multiple Linear Regression (MLR) or machine learning algorithms) that can predict the activity of new or untested compounds. nih.govmdpi.com

QSAR studies on N-nitrosamines consistently highlight the importance of metabolic activation via α-hydroxylation for carcinogenic potency. acs.orgnih.gov The models often show that structural features facilitating this metabolic step are associated with higher carcinogenicity. For instance, a QSAR study on a set of 39 nitroso-compounds found a good correlation between structural descriptors and carcinogenic potency in male rats. nih.gov Another study used a category approach and read-across to predict the carcinogenicity of 74 N-nitroso compounds, achieving a concordance of 74%. nih.govresearchgate.net More recent approaches combine quantum mechanical descriptors with 3D-QSAR models to predict the carcinogenic potency (logTD50) of nitrosamines with greater accuracy. acs.orgnih.gov

While a specific QSAR model for this compound is not available, its carcinogenic potential can be estimated by inputting its calculated molecular descriptors into existing validated QSAR models for N-nitroso compounds.

Table 3: Summary of Selected QSAR Studies on N-Nitroso Compounds

Study Focus Number of Compounds Key Descriptors Used Statistical Method Predictive Outcome Reference
Carcinogenicity Prediction 74 Organic functional groups, DNA binding potential Category Approach, Read-Across 74% concordance in carcinogenicity prediction nih.govresearchgate.net
Carcinogenic Potency 39 Topological (TOPS-MODE) Multiple Linear Regression R² = 84% for carcinogenic potency nih.gov
Acute Oral Toxicity 80 Quantum chemical (e.g., Ionization Potential), Polarizability Genetic Algorithm, Multiple Linear Regression Q²ext = 0.7041 for LD50 prediction mdpi.com
Carcinogenic Potency (logTD50) N/A Quantum Mechanical, 3D-QSAR descriptors Partial Least Squares (PLS) Regression Model to predict logTD50 of complex nitrosamines acs.orgnih.gov

Reactivity and Mechanistic Studies of 4 Methyl Nitroso Amino Benzoic Acid

Mechanisms of Denitrosation and Nitrosation Reactions

Denitrosation, the cleavage of the N-N bond to release the nitroso group, and the reverse reaction, nitrosation, are fundamental to the chemistry of N-nitrosamines. sci-hub.se These processes are highly dependent on the reaction conditions, particularly pH.

The denitrosation of N-nitrosamines like 4-[Methyl(nitroso)amino]benzoic acid is significantly accelerated in acidic solutions. nih.gov The generally accepted mechanism involves the initial, reversible protonation of the nitrosamine (B1359907). While protonation can occur on either the amino nitrogen or the nitroso oxygen, the O-protonated species is typically less stable but more reactive. The N-protonated form, however, is sometimes invoked to explain reactions in acid. nih.gov

The kinetics of denitrosation for N-alkyl-N-nitrosoaniline derivatives have been studied extensively. In aqueous acid, the reaction is often catalyzed by nucleophiles such as halide ions (Br⁻, Cl⁻), thiocyanate (B1210189) (SCN⁻), and thiourea. sci-hub.senih.govrsc.org The rate of denitrosation is dependent on the acidity of the medium and the concentration of the nucleophilic catalyst. sci-hub.se However, under certain conditions, such as in ethanolic HCl or at high nucleophile concentrations in water, a change in the rate-determining step can occur, leading to a lack of catalysis by added nucleophiles. nih.gov This suggests that under these conditions, the breakdown of the protonated nitrosamine becomes the slowest step. nih.gov For N-nitrososulfonamides, a related class of compounds, the denitrosation is general-acid catalyzed, indicating that proton transfer is part of the rate-determining step. rsc.org

The general pathway for acid-catalyzed denitrosation is summarized below:

Protonation: The nitrosamine is protonated by an acid (H-X).

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic nitroso nitrogen of the protonated intermediate.

N-N Bond Cleavage: The N-N bond breaks, releasing the secondary amine and a nitrosyl-nucleophile species (Nu-NO), which can act as a nitrosating agent.

ConditionObservationImplication
Aqueous Acid Catalysis by nucleophiles (halides, thiourea) is observed. rsc.orgNucleophilic attack on the protonated nitrosamine is a key step.
Ethanolic HCl No catalysis by added nucleophiles is observed. nih.govThe rate-determining step changes, possibly to the decomposition of the protonated intermediate itself. nih.gov
High [Nucleophile] Catalysis may diminish or disappear. nih.govThe reaction mechanism shifts, and nucleophilic attack is no longer rate-limiting.

The nitroso group (–N=O) in this compound can undergo both oxidation and reduction reactions. The nitrogen atom in the nitroso group has an intermediate oxidation state, making it susceptible to redox transformations.

Oxidation: N-nitrosamines can be oxidized to the corresponding N-nitramines (R-N(R')-NO₂). This transformation can be achieved using strong oxidizing agents such as peroxytrifluoroacetic acid or nitric acid. nih.gov The oxidation with peroxy acids involves direct oxidation of the nitroso moiety. nih.gov

Reduction: The nitroso group can be reduced to the corresponding hydrazine (B178648) or, with complete cleavage of the N-N bond, back to the secondary amine. mit.edu Reducing agents like lithium aluminum hydride (LAH) followed by hydrogenolysis, or TiCl₄ with magnesium, can be employed. nih.govmit.edu In many reduction conditions, denitrosation to form the parent amine is a competing reaction. mit.edu The electrochemical reduction of nitrosamines also typically proceeds in acidic ethanol. mit.edu

The redox chemistry of the nitroso group is central to the biological activity of related compounds. The nitroso moiety is part of a spectrum of nitrogen oxides with varying redox states, including nitric oxide (NO•), the nitrosonium cation (NO⁺), and the nitroxyl (B88944) anion (NO⁻). nih.govwikipedia.org These species are involved in complex cellular signaling pathways, and their balance is crucial. ahajournals.org An imbalance, often termed nitrosative stress, can arise from an excess of reactive nitrogen species (RNS). ahajournals.org

Reactions with Nucleophiles and Electrophiles

The reactivity of this compound with nucleophiles and electrophiles occurs primarily at two sites: the carboxylic acid group and, under certain conditions, the nitroso group or the aromatic ring.

The carboxylic acid group (–COOH) attached to the aromatic ring exhibits typical reactivity for this functional group. britannica.comnumberanalytics.com It can undergo reactions to form a variety of derivatives. numberanalytics.com

Esterification: In the presence of an acid catalyst, this compound can react with alcohols (R-OH) to form the corresponding esters. This is a reversible equilibrium reaction. numberanalytics.commsu.edu

Amide Formation: Reaction with amines (R-NH₂) yields amides. This conversion often proceeds through a more reactive intermediate, such as an acid chloride (prepared using reagents like thionyl chloride, SOCl₂), followed by reaction with the amine. numberanalytics.com

Reduction: The carboxylic acid can be reduced to a primary alcohol (4-(hydroxymethyl)-N-methyl-N-nitrosoaniline) using strong reducing agents like lithium aluminum hydride (LAH).

The carboxyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. britannica.comnumberanalytics.com

ReagentProduct Type
Alcohol (R-OH), H⁺ catalyst Ester
**Thionyl Chloride (SOCl₂), then Amine (R-NH₂) **Amide
Lithium Aluminum Hydride (LiAlH₄) Primary Alcohol

N-nitroso compounds can react with thiols (R-SH), which are compounds containing a sulfhydryl group. This reaction typically involves the transfer of the nitroso group from the nitrogen atom to the sulfur atom of the thiol, a process known as S-nitrosation or transnitrosation. nih.govconicet.gov.ar The product is an S-nitrosothiol (RSNO), also known as a thionitrite.

The mechanism is believed to involve the nucleophilic attack of the thiolate anion (RS⁻) on the nitrogen atom of the nitroso group. conicet.gov.ar The stability of the resulting N-nitroso compound is related to the basicity of the parent amine or thiol. conicet.gov.ar These reactions are significant in biological systems, where S-nitrosothiols act as important signaling molecules and carriers of nitric oxide. nih.gov For instance, nitrosocysteine can transfer its nitroso group to other amines. nih.gov

Generation and Characterization of Reactive Intermediates

The biological activity of many N-nitrosamines, including their carcinogenicity, is attributed to their metabolic conversion into highly reactive electrophilic intermediates that can alkylate cellular macromolecules like DNA. nih.govresearchgate.net

The key metabolic activation step for many N-nitrosamines is an enzymatic α-hydroxylation, catalyzed by cytochrome P450 enzymes. acs.org This reaction introduces a hydroxyl group on the carbon atom adjacent (alpha) to the N-nitrosoamino group. The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes. acs.orgnih.gov

This decomposition leads to the formation of a primary nitrosamine, which is also unstable and rapidly breaks down to generate a diazonium ion (R-N₂⁺). mit.eduacs.orgnih.gov The diazonium ion is a potent alkylating agent itself or can lose a molecule of dinitrogen (N₂) to form an even more reactive carbocation (R⁺). nih.govnih.gov These electrophilic species—the diazonium ion and the carbocation—are the ultimate reactive intermediates responsible for reacting with nucleophilic sites on DNA bases. nih.govnih.gov

For this compound, this pathway would lead to the formation of a methanediazonium ion and 4-aminobenzoic acid, or a p-carboxybenzenediazonium ion and methylamine (B109427), depending on which side of the N-nitroso group the cleavage occurs. The generation of these intermediates, particularly diazonium ions, is a critical event linking the parent compound to its biological effects. nih.govacs.orgresearchgate.net

Formation of Carbonium Ions and Other Electrophilic Species

The reactivity of N-nitroso compounds, including this compound, is largely characterized by their propensity to form highly reactive electrophilic species. These intermediates are central to the biological activity and chemical transformations of this class of compounds. The generation of carbonium ions and other electrophiles from this compound can occur through several established pathways, primarily involving metabolic activation or decomposition under acidic conditions.

One of the principal mechanisms for the formation of electrophiles from N-nitrosamines is through enzymatic α-hydroxylation. nih.gov This metabolic activation, primarily catalyzed by cytochrome P450 enzymes, involves the oxidation of the carbon atom adjacent (in the α-position) to the nitroso group. nih.gov In the case of this compound, this would lead to an unstable α-hydroxy intermediate. This intermediate would then spontaneously decompose to yield formaldehyde (B43269) and a methyl diazohydroxide, which can further lose water to form a highly electrophilic methyldiazonium ion. nih.gov This diazonium ion is a potent alkylating agent capable of reacting with nucleophilic sites on cellular macromolecules.

Under acidic conditions, a different pathway for the generation of electrophilic species can be initiated by protonation of the N-nitroso compound. Protonation can occur on either the nitrogen or the oxygen atom of the nitroso group. Protonation on the nitrogen atom can facilitate the cleavage of the N-N bond, leading to the formation of a diazonium ion and other reactive intermediates. For N-aryl-N-methylnitrosamines, acid-catalyzed rearrangement is a known reaction, which proceeds through an electrophilic substitution mechanism. sci-hub.se

The decomposition of N-nitroso compounds can also be induced by photolysis. UV irradiation can lead to the cleavage of the N-N bond, generating radical species. acs.org For N-nitrosamines, this can produce an aminium radical and nitric oxide. acs.org In acidic solutions, the photochemical reaction may proceed through the protonated form of the nitrosamine, generating a radical cation intermediate. sci-hub.se These highly reactive species can then participate in a variety of subsequent reactions.

The general pathways for the formation of electrophilic species from N-nitrosamines are summarized in the table below, which can be extrapolated to this compound.

Activation Pathway Key Intermediates Primary Electrophilic Species
Metabolic (α-hydroxylation)α-hydroxy N-nitrosamine, Methyl diazohydroxideMethyldiazonium ion
Acid-Catalyzed DecompositionProtonated N-nitrosamineAryldiazonium ion, Carbonium ions
Photochemical DecompositionAminium radical, Radical cationRadical species, Nitric oxide

It is the formation of these potent electrophiles that underlies the chemical reactivity and biological effects attributed to N-nitroso compounds.

Spectroscopic Detection of Transient Species

The direct observation and characterization of the short-lived, reactive intermediates generated during the decomposition of N-nitroso compounds are crucial for elucidating their reaction mechanisms. Techniques such as transient absorption spectroscopy are powerful tools for detecting and studying these transient species. nih.gov

Transient absorption spectroscopy is a pump-probe technique where a short laser pulse (the pump) initiates a chemical reaction, and a second, delayed pulse (the probe) measures the absorption spectrum of the species present at a specific time after initiation. nih.gov This allows for the monitoring of the formation and decay of transient intermediates on timescales ranging from femtoseconds to microseconds and beyond.

Aryldiazonium salts, which are potential intermediates in the acid-catalyzed decomposition of N-aryl-N-nitrosamines, have characteristic spectroscopic signatures. In situ Fourier Transform Infrared (FTIR) spectroscopy has been employed to monitor the formation of arenediazonium salts in real-time during chemical reactions. nih.gov This technique allows for the tracking of the concentrations of reactants, intermediates, and products.

The expected transient species from the decomposition of this compound and the potential spectroscopic techniques for their detection are outlined in the table below.

Expected Transient Species Potential Detection Method Relevant Spectroscopic Information
Methyldiazonium ionIndirectly through product analysisHighly reactive, short-lived
Aryldiazonium ionFTIR, NMR, UV-VisCharacteristic vibrational and electronic transitions
Radical CationsTransient Absorption SpectroscopyBroad absorption bands in the visible or near-IR region
Aminium RadicalsTransient Absorption SpectroscopyCharacteristic absorption spectra

The application of these advanced spectroscopic techniques is essential for a complete understanding of the complex reaction pathways of this compound and its formation of electrophilic intermediates.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental to the separation and quantification of N-nitroso compounds from complex matrices. These techniques offer high resolution and sensitivity, making them indispensable in research applications.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile N-nitroso compounds like 4-[Methyl(nitroso)amino]benzoic acid. nih.govoup.com The development of a robust HPLC method involves the careful selection of a column, mobile phase, and detector to achieve optimal separation and sensitivity.

For the analysis of N-nitroso compounds, reversed-phase HPLC is commonly employed. A C18 column is often the stationary phase of choice, providing good separation for a range of N-nitrosamines. lcms.czrsc.org The mobile phase typically consists of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile, often with the addition of an acid like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. lcms.czrsc.org

Detection is a critical aspect of HPLC method development. While UV detection at around 230 nm can be used, it may lack the required selectivity and sensitivity for trace analysis. helixchrom.com Therefore, HPLC is often coupled with more specific detectors. The Thermal Energy Analyzer (TEA) is a highly selective detector for N-nitroso compounds. nih.govoup.com However, interfacing HPLC with TEA can be challenging due to the incompatibility of aqueous mobile phases. nih.govoup.com Post-column reaction techniques have been developed to overcome this limitation. nih.govoup.com

More commonly, HPLC is coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), which provides high sensitivity and specificity. magtechjournal.comresearchgate.netnih.gov This combination, known as LC-MS/MS, is a powerful tool for the unambiguous identification and quantification of N-nitroso compounds in complex samples. magtechjournal.comresearchgate.netnih.gov

Below is a table summarizing typical HPLC parameters for the analysis of N-nitroso compounds:

ParameterTypical Conditions
Column C18 (e.g., Shim-pack XR-ODS II, 2.0 mm×150 mm, 2.2 μm) magtechjournal.com
Mobile Phase Gradient of water (with 0.1% formic acid) and methanol magtechjournal.com
Flow Rate 0.3 mL/min magtechjournal.com
Column Temperature 40 °C magtechjournal.com
Detector Tandem Mass Spectrometry (MS/MS) magtechjournal.comresearchgate.netnih.gov
Ionization Mode Electrospray Ionization (ESI) magtechjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. restek.com Since this compound is a non-volatile compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC-MS analysis. nih.gov

A common derivatization agent for N-nitroso compounds is pentafluorobenzyl bromide (PFBBr). nih.govnih.gov This reagent reacts with the N-nitroso compound to form a volatile derivative that can be readily analyzed by GC-MS. nih.govnih.gov The derivatization is typically carried out in an organic solvent, and the resulting derivative is then injected into the GC-MS system. nih.gov

The GC separates the derivatized compound from other components in the sample based on its volatility and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that allows for the unambiguous identification and quantification of the compound. nih.gov

Here is a summary of a typical GC-MS method for the analysis of derivatized N-nitroso compounds:

ParameterTypical Conditions
Derivatization Agent Pentafluorobenzyl bromide (PFBBr) nih.govnih.gov
GC Column Capillary column (e.g., Optima 17) mdpi.com
Carrier Gas Helium mdpi.com
Injection Mode Splitless mdpi.com
Temperature Program Initial temperature of 70°C, ramped to 280°C mdpi.com
Detector Mass Spectrometer nih.govmdpi.com
Ionization Mode Negative Ion Chemical Ionization (NICI) mdpi.com

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection and quantification of N-nitroso compounds. These techniques are based on the measurement of the electrical response (e.g., current or potential) of an electroactive species at an electrode surface.

For the detection of N-nitroso compounds, various electrochemical sensors have been developed. These sensors often utilize modified electrodes to enhance sensitivity and selectivity. For instance, a glassy carbon electrode modified with multi-walled carbon nanotubes and electropolymerized 4-aminobenzoic acid has been used for the simultaneous determination of food azo dyes, demonstrating the potential of modified electrodes in detecting related compounds. mdpi.com

Another approach involves the use of electrodes modified with nanomaterials. For example, an electrochemical sensor for the detection of N-nitrosodiphenylamine was developed using a glassy carbon electrode modified with graphene and platinum nanoparticles. researchgate.net The high surface area and catalytic properties of the nanomaterials led to an enhanced electrochemical response. researchgate.net

The general principle behind the electrochemical detection of N-nitroso compounds involves their reduction or oxidation at the electrode surface. The resulting current is proportional to the concentration of the analyte in the sample.

Immunoassays and Biosensor Development for N-Nitroso Compound Detection (in research contexts)

Immunoassays and biosensors represent a rapidly developing field for the detection of a wide range of chemical compounds, including N-nitroso compounds. These methods are based on the highly specific recognition of a target analyte by a biological component, such as an antibody or an enzyme.

While specific immunoassays for this compound are not widely reported, the general principles of immunoassay development could be applied. This would involve the production of antibodies that specifically bind to the target molecule. These antibodies could then be used in various immunoassay formats, such as enzyme-linked immunosorbent assay (ELISA), to detect and quantify the compound.

Biosensors for N-nitroso compounds are also an area of active research. mdpi.com These devices integrate a biological recognition element with a physical transducer to convert the biological recognition event into a measurable signal. For instance, an electrochemical biosensor has been developed for the detection of N-nitrosodimethylamine (NDMA) and N-nitrosodiethanolamine (NDEA) using a modified electrode with immobilized carbon nanomaterials and DNA. pib.gov.in The detection mechanism is based on the alteration of the DNA structure by the N-nitroso compounds, which leads to a change in the electrochemical signal. pib.gov.in The detection limits for NDMA and NDEA were reported to be in the nanomolar range. pib.gov.in

The development of biosensors for nitrogen-based compounds is a growing field, with potential applications in environmental monitoring, food safety, and biomedical research. mdpi.commdpi.com

Environmental Fate and Degradation Studies

Photochemical Degradation Pathways

N-nitrosamines are known to be susceptible to photochemical degradation, primarily through the action of ultraviolet (UV) radiation from sunlight. nih.govcdnsciencepub.com The core mechanism of photolysis for many N-nitrosamines involves the cleavage of the N-N bond. nih.govmdpi.com This process can lead to the formation of a variety of radical species that subsequently react to form more stable end products.

The photochemical degradation of N-nitrosamines is influenced by several environmental factors. The pH of the surrounding medium can affect the rate of degradation, and the presence of dissolved oxygen can lead to different reaction pathways and products. mdpi.com For instance, in aqueous solutions, the photolysis of N-nitrosamines can yield products such as nitrite (B80452) and nitrate (B79036) ions.

Table 1: General Photochemical Degradation Characteristics of N-Nitrosamines

ParameterGeneral Finding for N-Nitrosamines
Primary Mechanism Cleavage of the N-N bond upon absorption of UV radiation. nih.gov
Key Influencing Factors pH, presence of dissolved oxygen, light intensity. mdpi.com
Common Degradation Products Parent amines, nitrite, nitrate, various radical species. mdpi.com

Stability in Aquatic and Soil Systems

The stability of N-nitrosamines in aquatic and soil environments is a key factor in determining their potential for persistence and transport. In general, N-nitrosamines are relatively stable to hydrolysis in water. accessiblemeds.org Their persistence in aquatic systems is often limited by photodegradation in sunlit surface waters. In deeper waters or in systems with high turbidity, where light penetration is limited, N-nitrosamines can be more persistent.

In soil environments, the fate of N-nitrosamines is influenced by a combination of factors including adsorption to soil particles, microbial degradation, and leaching. The mobility and stability will depend on the soil type, organic matter content, pH, and microbial activity. Some studies have indicated that certain N-nitrosamines can be persistent in soil.

For 4-[Methyl(nitroso)amino]benzoic acid, the carboxylic acid group would likely increase its water solubility, potentially leading to greater mobility in soil and aquatic systems. Its stability would be a balance between its resistance to abiotic hydrolysis and its susceptibility to photodegradation and biodegradation. In the absence of light and significant microbial activity, the compound could exhibit a degree of persistence in the environment.

Occurrence and Formation in Environmental Matrices (research focus)

N-nitrosamines are not typically produced commercially but are often formed as byproducts in various industrial processes and through environmental reactions. nih.govnih.gov They can be formed from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrites, under acidic conditions. researchgate.netresearchgate.net This reaction can occur in various environmental compartments, including water, soil, and even in the atmosphere.

Common sources of N-nitrosamine precursors (amines) and nitrosating agents include industrial wastewater, agricultural runoff, and disinfection byproducts from water treatment processes. acs.org The presence of this compound in the environment would likely be the result of the nitrosation of its precursor, 4-(methylamino)benzoic acid. This precursor could potentially be found in industrial waste streams or as a degradation product of other chemicals.

Research has focused on the detection of various N-nitrosamines in drinking water, wastewater, and certain food products. acs.orgdtu.dk While there is no specific data on the occurrence of this compound, its potential for formation exists in environments where its precursor and nitrosating agents are present. A study on a related compound, N-nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester, indicates that such compounds can be contaminants of concern in consumer products like sunscreens. nih.gov

Table 3: Potential Sources of N-Nitrosamine Formation in the Environment

Precursor SourceNitrosating Agent SourceEnvironmental Matrix
Industrial wastewater (e.g., from dye, rubber, and pesticide manufacturing) europa.euWater and wastewater disinfection (chloramination)Drinking water, Wastewater
Agricultural runoff (from fertilizers and pesticides)Atmospheric deposition of nitrogen oxidesSoil, Surface water
Pharmaceutical and personal care product residuesMicrobial activity in soil and sedimentsGroundwater, Sediments

Future Research Directions and Emerging Paradigms

Development of Novel N-Nitroso Compound Probes for Mechanistic Biology

A significant future direction lies in the creation of sophisticated molecular probes to investigate the biological mechanisms of N-nitroso compounds. These probes are designed to detect and quantify specific molecules or events within complex biological systems, offering insights into the pathways affected by compounds like 4-[Methyl(nitroso)amino]benzoic acid.

Researchers are focusing on developing fluorescent probes that can visualize the generation and activity of related reactive species, such as peroxynitrite, in cellular environments. thno.org These tools are crucial for understanding the downstream effects of N-nitroso compounds. The design of such probes often involves incorporating specific reaction triggers that respond to the target molecule, leading to a measurable change in fluorescence. thno.org

Another promising area is the development of nitroso-based probes for the specific labeling and regulation of proteins. For instance, probes are being designed to target and interact with key cellular proteins like those in the RAS family, which are critical in cancer cell signaling. acs.org Furthermore, understanding the broader impact of N-nitroso compounds on the S-nitroso-proteome—the entire set of proteins modified by S-nitrosylation—is a key objective. nih.gov Identifying which proteins are targeted for S-nitrosylation can reveal the specific cellular processes disrupted by these compounds. nih.gov

Table 1: Strategies for Novel N-Nitroso Probe Development

Probe Strategy Target Potential Application
Fluorescent Probes Reactive Nitrogen Species (e.g., Peroxynitrite) Real-time imaging of nitrosative stress in cells. thno.org
Protein-Specific Probes Key Signaling Proteins (e.g., RAS) Investigating the modulation of specific cancer-related pathways. acs.org

Exploration of Structure-Reactivity Relationships for Targeted Modifications

Understanding the relationship between the chemical structure of an N-nitroso compound and its biological reactivity is fundamental to predicting its effects. nih.govnih.gov Future research will delve deeper into the nuanced structural features that govern the reactivity of compounds like this compound.

Key structural aspects influencing reactivity include the nature of the substituents on the amine nitrogen, which affects the stability and electronic properties of the N-nitroso group. nih.govacs.org The rotation around the N-N bond is hindered, creating a planar structure that influences how the molecule interacts with biological targets. nih.gov The reactivity of the nitroso group itself is a subject of detailed study, with research exploring its interactions with various nucleophiles. scilit.com

Systematic studies comparing large series of N-nitroso compounds have revealed significant differences in biological outcomes based on their chemical structures. nih.govdfg.de For example, the metabolic activation requirement for nitrosamines, versus the direct action of nitrosamides, leads to different biological profiles. nih.gov The specific alkyl groups present can determine which organs are targeted. nih.gov Future work will aim to build predictive models based on these relationships, allowing for the design of molecules with specific, targeted activities or, conversely, the prediction of potential hazards based on structure alone.

Table 2: Key Factors in N-Nitroso Compound Structure-Reactivity

Structural Feature Influence on Reactivity Research Focus
Amine Substituents Affects metabolic activation and target organ specificity. nih.gov Predicting biological outcomes based on substituent patterns.
N-N Bond Character Hindered rotation leads to specific conformations. nih.gov Understanding how molecular geometry influences interaction with enzymes and DNA.
Parent Amine Basicity (pKₐ) Governs the rate of formation under acidic conditions. dfg.de Modeling nitrosation potential in different physiological environments.

Integration of Omics Technologies for Comprehensive Mechanistic Insights

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—represents a paradigm shift in understanding the biological impact of chemical compounds. researchgate.netgrafiati.com For this compound, integrating these high-throughput methods can provide an unbiased, system-wide view of its mechanisms of action.

Proteomics: This approach can identify the full complement of proteins that interact with a compound or are altered by its presence. Specifically, identifying the "S-nitroso-proteome" in response to exposure can map the cellular pathways directly affected by nitrosylation. nih.gov

Transcriptomics: By analyzing changes in gene expression across the genome, transcriptomics can reveal the cellular response to a compound, highlighting upregulated or downregulated pathways. mdpi.com

Metabolomics: This technology identifies and quantifies endogenous small-molecule metabolites, offering a functional readout of the cellular state and revealing alterations in metabolic pathways. mdpi.com

By combining data from these different omics layers, researchers can construct detailed models of the molecular mechanisms underlying a compound's effects. mdpi.commdpi.com This integrated approach is essential for moving beyond single-target interactions to a holistic understanding of how N-nitroso compounds perturb biological systems.

Advancements in Computational Prediction of N-Nitroso Compound Reactivity

Computational chemistry and toxicology are becoming indispensable tools for predicting the reactivity and potential hazards of N-nitroso compounds, thereby reducing reliance on extensive experimental testing. nih.govacs.org These in silico models are rapidly growing in sophistication and predictive power.

Quantum chemical methods, such as Density Functional Theory (DFT), are being used to model the reaction pathways of N-nitrosamine activation. acs.orgresearchgate.net These models can calculate the energies required for critical steps like α-hydroxylation, which is often the rate-limiting step for their biological activity. nih.govacs.org By simulating these reactions, researchers can predict the likelihood of a compound being transformed into a reactive species that can alkylate DNA. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models offer another powerful computational approach. nih.gov These statistical models correlate variations in the chemical structure of a series of compounds with changes in their biological activity or chemical reactivity. nih.gov For N-nitroso compounds, QSAR models are being developed to predict nitrosation potential and carcinogenic potency based on molecular descriptors. researchgate.netnih.gov The development of web-based applications that can rapidly screen compounds based on their chemical structure represents a significant step forward in proactive risk assessment. researchgate.net

Table 3: Computational Approaches for Predicting N-Nitroso Reactivity

Computational Method Principle Application
Density Functional Theory (DFT) Models electronic structure to calculate reaction energies and barriers. acs.orgresearchgate.net Predicting metabolic activation pathways and DNA reactivity. acs.org
(Q)SAR Models Correlates chemical structure with biological activity using statistical methods. nih.gov Assessing carcinogenic risk and predicting nitrosation susceptibility. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[Methyl(nitroso)amino]benzoic acid in laboratory settings?

  • Methodological Answer : Synthesis can be approached via nitrosation of precursor amines. For example, oxidation of oximes (e.g., cyclohexanone oxime) in the presence of carboxylic acids yields acyloxy nitroso compounds, as demonstrated by Sha et al. (2006). Alternatively, metal nitrites (e.g., NaNO₂) combined with Lewis acids (e.g., BF₃) may facilitate nitroso group introduction, as shown in analogous systems involving silyl enol ethers . Key considerations include reaction temperature (ambient to 45°C), solvent polarity, and stoichiometric control to minimize side reactions like over-oxidation.

Q. How does pH influence the stability of this compound during hydrolysis?

  • Methodological Answer : Hydrolysis kinetics are pH-dependent. Studies on structurally related acyloxy nitroso compounds reveal that acidic conditions accelerate decomposition, releasing HNO (detected via nitrous oxide dimerization) and generating benzoic acid derivatives. Neutral to alkaline conditions stabilize the nitroso group but may promote alternative pathways, such as nucleophilic substitution. Monitor pH using buffered solutions (e.g., phosphate buffer at pH 7.4) and track decomposition via UV-Vis spectroscopy (λ ~600 nm for nitroso chromophores) or gas chromatography for nitrous oxide .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : Proton and carbon NMR can confirm nitroso group configuration (e.g., bent geometry via X-ray crystallography cross-validation) and methylamino substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns, critical for distinguishing nitroso isomers.
  • Infrared Spectroscopy : IR peaks near 1450–1600 cm⁻¹ confirm nitroso (N=O) stretching vibrations .

Advanced Research Questions

Q. What mechanistic insights explain the decomposition pathways of this compound under oxidative conditions?

  • Methodological Answer : Decomposition involves HNO release via hydrolysis, followed by dimerization to N₂O. Thiols (e.g., glutathione) or metal complexes (e.g., Fe³⁺) inhibit this pathway by scavenging HNO intermediates. To validate, use isotopic labeling (¹⁵N-tracers) and monitor N₂O isotopologues via mass spectrometry. Ferric heme complexes can also trap HNO, forming stable ferrous nitrosyl adducts detectable via EPR spectroscopy .

Q. How does the methylnitroso group influence the compound’s reactivity in biological systems?

  • Methodological Answer : The methylnitroso moiety is a potent alkylating agent, modifying DNA (e.g., forming O⁶-methylguanine adducts) and proteins. In vitro assays (e.g., LC-MS/MS) can detect adducts in cell lysates. For metabolic studies, incubate the compound with liver microsomes and analyze metabolites via UPLC-QTOF-MS. Comparative studies with analogs like NNK (4-(methylnitrosamino)-1-(3-pyridinyl)-1-butanone) reveal shared metabolic activation via cytochrome P450 enzymes .

Q. Can computational models predict the regioselectivity of reactions involving this compound?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level calculates transition state energies for reactions like inverse-electron-demand Diels-Alder. Substituent effects (e.g., electron-donating groups) favor ortho over meta attack modes. Solvent effects (PCM model) and Lewis acid catalysis (e.g., BH₃) can be incorporated to refine predictions. Validate with kinetic isotope effects (KIEs) and regioselective synthesis trials .

Q. What strategies mitigate unwanted side reactions during functionalization of this compound?

  • Methodological Answer :

  • Protection of Nitroso Group : Temporarily convert the nitroso group to a stable adduct (e.g., thiol-protected sulfinamide) before functionalizing the benzoic acid core.
  • Low-Temperature Reactions : Perform reactions at ≤−20°C to suppress thermal decomposition, as demonstrated in photochemical studies of nitroso oxides .
  • Catalytic Control : Use asymmetric catalysts (e.g., BINAP-Ag complexes) to direct regiochemistry, as seen in tandem nitroso aldol/Michael reactions .

Notes for Experimental Design

  • Contradictions in Evidence : While acyloxy nitroso compounds hydrolyze to HNO under acidic conditions , metal nitrite-mediated synthesis may require neutral pH to avoid premature decomposition . Optimize pH for each synthetic step.
  • Safety Considerations : Decomposition releases nitrogen oxides (NOx); use fume hoods and SCBA respirators during scale-up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.